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Abstract
6-Methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a

crucial intermediate in the synthesis of a variety of organic compounds, particularly in the realm

of medicinal chemistry. Its quinoline core, substituted with a methoxy and a formyl group,

provides a versatile scaffold for the development of novel therapeutic agents. This technical

guide provides a comprehensive overview of the chemical and physical properties of 6-
Methoxyquinoline-4-carbaldehyde, detailed experimental protocols for its synthesis, and an

exploration of its significance in drug discovery, including its role as a precursor to biologically

active molecules.

Chemical Properties and Identifiers
6-Methoxyquinoline-4-carbaldehyde is a yellow solid organic compound. It is soluble in

organic solvents such as chloroform and acetone. The key identifiers and physicochemical

properties are summarized in the tables below.

Table 1: Chemical Identifiers
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Identifier Value Reference

IUPAC Name
6-methoxyquinoline-4-

carbaldehyde
[1]

CAS Number 4363-94-4 [1]

Molecular Formula C₁₁H₉NO₂ [1]

Molecular Weight 187.19 g/mol [1]

Canonical SMILES
COC1=CC2=C(C=C1)N=C(C=

C2)C=O
[1]

InChI

InChI=1S/C11H9NO2/c1-14-9-

2-3-11-10(6-9)8(7-13)4-5-12-

11/h2-7H,1H3

[1]

InChIKey
PDGKZDPIWAKVLH-

UHFFFAOYSA-N
[1]

Table 2: Physical and Chemical Properties
Property Value Reference

Melting Point 160 °C

Boiling Point (Predicted) 353.7 ± 22.0 °C

Density (Predicted) 1.227 ± 0.06 g/cm³

pKa (Predicted) 2.98 ± 0.16

XLogP3 1.6 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 2 [1]

Exact Mass 187.063328530 Da [1]

Topological Polar Surface Area 39.2 Å² [1]
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Synthesis and Experimental Protocols
The synthesis of 6-Methoxyquinoline-4-carbaldehyde can be achieved through various

synthetic routes. Common methods involve the modification of the quinoline core, such as the

formylation of a pre-existing 6-methoxyquinoline or the construction of the quinoline ring system

from appropriately substituted precursors.

Synthesis via Skraup Reaction and Subsequent
Formylation (Hypothetical Protocol)
A plausible and widely used method for the synthesis of the quinoline core is the Skraup

reaction. This can be followed by a formylation step to introduce the aldehyde group at the 4-

position.

Step 1: Synthesis of 6-Methoxyquinoline

This protocol is based on the well-established Skraup synthesis of quinolines.

Materials: 3-nitro-4-aminoanisole, arsenic oxide, glycerol, and concentrated sulfuric acid.[2]

Procedure:

In a 5-liter three-necked round-bottomed flask, prepare a homogeneous slurry by mixing

588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-

aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol.[2]

Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml (579 g, 5.9

moles) of concentrated sulfuric acid.[2]

With vigorous stirring, add the sulfuric acid dropwise over 30-45 minutes, allowing the

temperature to rise to 65-70°C.[2]

After the initial reaction, carefully heat the mixture to 117-119°C and add an additional 438

g (236 ml) of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the

temperature strictly within this range.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1360400?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV3P0568
http://www.orgsyn.org/demo.aspx?prep=CV3P0568
http://www.orgsyn.org/demo.aspx?prep=CV3P0568
http://www.orgsyn.org/demo.aspx?prep=CV3P0568
http://www.orgsyn.org/demo.aspx?prep=CV3P0568
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at

123°C for 3 hours.[2]

Cool the reaction mixture below 100°C and dilute with 1.5 L of water.

Neutralize the mixture with concentrated ammonium hydroxide in the presence of ice.[2]

Filter the resulting slurry and wash the precipitate with water and then methanol to yield

crude 6-methoxy-8-nitroquinoline.[2]

The nitro group can then be reduced to an amino group, which is subsequently removed

to yield 6-methoxyquinoline.

Step 2: Formylation of 6-Methoxyquinoline

A common method for the formylation of activated aromatic rings is the Vilsmeier-Haack

reaction.

Materials: 6-Methoxyquinoline, phosphorus oxychloride (POCl₃), and N,N-

dimethylformamide (DMF).

Procedure:

In a two-necked round-bottom flask cooled to 0°C, place N,N-dimethylformamide (0.1195

mol, 9.2 mL).[3]

Slowly add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise with constant stirring

over 30 minutes to form the Vilsmeier reagent.[3]

To this mixture, add 6-methoxyquinoline (0.1173 mol) and heat the reaction mixture on a

water bath for 4 hours.[3]

After cooling, pour the reaction mixture into an excess of water and neutralize with a

sodium hydrogen carbonate solution.[3]

The precipitated product, 6-Methoxyquinoline-4-carbaldehyde, can be collected by

filtration, washed with water, and purified by recrystallization.
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Experimental Workflow Diagram

Step 1: Skraup Synthesis

Step 2: Vilsmeier-Haack Formylation

3-Nitro-4-aminoanisole +
Glycerol + Arsenic Oxide

Reaction with H₂SO₄

(Heating)

6-Methoxy-8-nitroquinoline

Reduction & Diazotization

6-Methoxyquinoline

Reaction with
6-Methoxyquinoline

DMF + POCl₃

Vilsmeier Reagent

6-Methoxyquinoline-4-carbaldehyde

Click to download full resolution via product page

A generalized workflow for the synthesis of 6-Methoxyquinoline-4-carbaldehyde.
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Spectral Data
The structural elucidation of 6-Methoxyquinoline-4-carbaldehyde is confirmed through

various spectroscopic techniques.

Mass Spectrometry
GC-MS: PubChem provides a reference to a GC-MS spectrum (F-44-5910-13), indicating its

use in the identification of this compound.[1] The fragmentation pattern would be expected to

show a molecular ion peak at m/z 187, corresponding to the molecular weight of the

compound.

Infrared (IR) Spectroscopy
Based on the functional groups present, the IR spectrum of 6-Methoxyquinoline-4-
carbaldehyde is expected to exhibit the following characteristic absorption bands:

~3000 cm⁻¹: Aromatic C-H stretching.[3]

~2920 cm⁻¹: -CH stretching of the methoxy group.[3]

1699-1710 cm⁻¹: Strong C=O stretching of the aldehyde.[3]

~1618 cm⁻¹: Aromatic C=N stretching of the quinoline ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 6-Methoxyquinoline-4-carbaldehyde is not readily available in

the initial search, data for a similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, can

provide insights into the expected chemical shifts.[3] For 6-Methoxyquinoline-4-
carbaldehyde, one would anticipate:

¹H NMR:

A singlet for the aldehyde proton (-CHO) at around δ 9-10 ppm.

A singlet for the methoxy protons (-OCH₃) at around δ 3.9 ppm.
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A series of signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the

quinoline ring.

¹³C NMR:

A signal for the aldehyde carbonyl carbon at δ >190 ppm.

Signals for the aromatic carbons of the quinoline ring in the range of δ 100-160 ppm.

A signal for the methoxy carbon at around δ 55 ppm.

Role in Drug Discovery and Development
Quinoline and its derivatives are known to possess a wide range of biological activities, making

them privileged scaffolds in drug discovery. 6-Methoxyquinoline-4-carbaldehyde serves as a

key starting material for the synthesis of more complex molecules with potential therapeutic

applications.

Derivatives of 6-methoxyquinoline have been investigated for various pharmacological

activities, including:

Antimalarial Activity: The 8-amino-6-methoxyquinoline pharmacophore is a central

component of antimalarial drugs like primaquine and tafenoquine.[4]

P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinoline analogues have been

designed and synthesized as inhibitors of P-glycoprotein, a protein associated with multidrug

resistance in cancer cells.[5]

Logical Relationship in Drug Development
The aldehyde functional group of 6-Methoxyquinoline-4-carbaldehyde is highly reactive and

can be readily converted into other functional groups, allowing for the synthesis of a diverse

library of derivatives for biological screening.

6-Methoxyquinoline-
4-carbaldehyde

Chemical Modification
(e.g., condensation, oxidation, reduction) Library of Derivatives Biological Screening

(e.g., anti-cancer, anti-malarial) Lead Compound Identification
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Click to download full resolution via product page

The role of 6-Methoxyquinoline-4-carbaldehyde in a typical drug discovery workflow.

Safety Information
6-Methoxyquinoline-4-carbaldehyde is associated with the following hazard statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment, including gloves and safety glasses, should be

worn when handling this compound. It should be stored under an inert gas (nitrogen or argon)

at 2-8°C.

Conclusion
6-Methoxyquinoline-4-carbaldehyde is a valuable building block for synthetic and medicinal

chemists. Its well-defined chemical properties and versatile reactivity make it an important

precursor for the development of novel compounds with potential therapeutic applications. This

guide has provided a comprehensive overview of its key characteristics, synthetic

methodologies, and relevance in the field of drug discovery, serving as a valuable resource for

researchers in this domain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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